1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide
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Overview
Description
1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring fused to an imidazole ring, with an amino group at position 6. This compound is notable for its unique structure, which includes a benzodioxole moiety and a purine base, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Purine Base: The purine base can be introduced via a nucleophilic substitution reaction, where the benzodioxole moiety acts as a nucleophile.
Sulfide Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where halogenated derivatives can be formed using halogenating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and halogenated purine derivatives .
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of heat shock protein HSP 90-alpha, leading to the disruption of protein folding and stability .
Comparison with Similar Compounds
1,3-Benzodioxol-5-ylmethyl (9H-purin-6-yl) sulfide can be compared with other similar compounds, such as:
8-Benzo [1,3]Dioxol-,5-Ylmethyl-9-Butyl-2-Fluoro-9h-Purin-6-Ylamine: This compound also contains a benzodioxole moiety and a purine base but differs in its substitution pattern and fluorine atom presence.
8-BENZO [1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H-: Another similar compound with a different alkyl chain length and substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethylsulfanyl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-2-9-10(19-7-18-9)3-8(1)4-20-13-11-12(15-5-14-11)16-6-17-13/h1-3,5-6H,4,7H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFLOBPUMORJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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